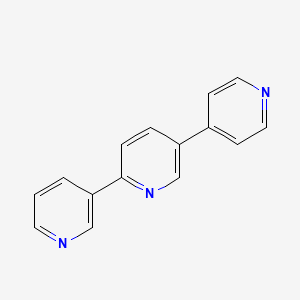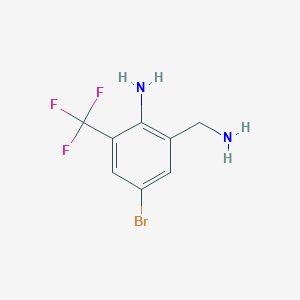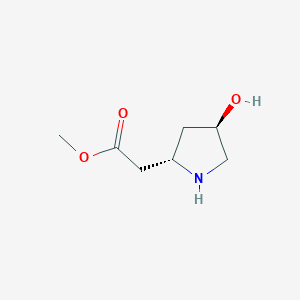
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate typically involves the following steps:
Asymmetric Epoxidation: (S)-1-substituted-4-ene-2-pentanol is subjected to asymmetric epoxidation to yield (2S,4R)-1-substituted-4-epoxy-2-pentanol.
Ring-Opening Addition: The epoxide undergoes ring-opening addition with sodium cyanide to form (3S,5S)-6-substituted-3,5-dihydroxyacetonitrile.
Pinner Reaction: The nitrile is then converted to (3S,5S)-6-substituted-3,5-dihydroxyhexanoate via a Pinner reaction.
Protection Reaction: Finally, the compound is protected with 2,2-dimethoxypropane to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)3-5-2-6(9)4-8-5/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
UOQGHMVTTQNLRF-NTSWFWBYSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1C[C@H](CN1)O |
Kanonische SMILES |
COC(=O)CC1CC(CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


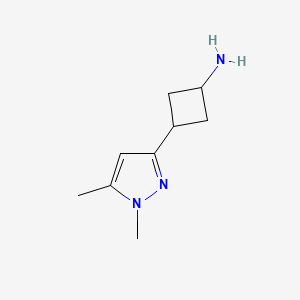
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
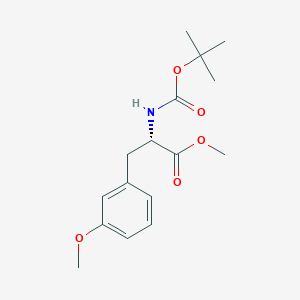
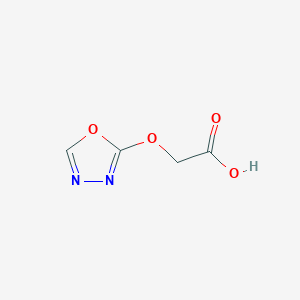
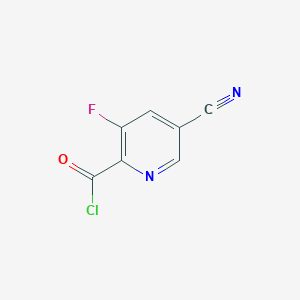
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)
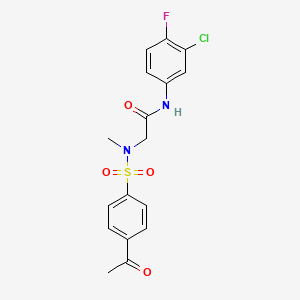

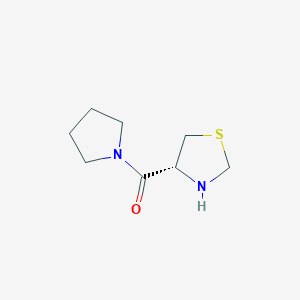
![2-[14-(Oxiran-2-yl)tetradecyl]oxirane](/img/structure/B12969720.png)
